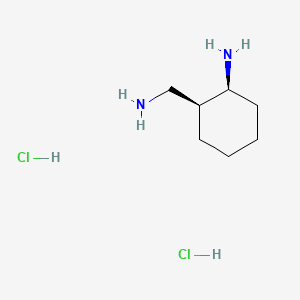
cis-2-Aminomethyl-cyclohexylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Aminomethyl-cyclohexylamine dihydrochloride: is a chemical compound with the empirical formula C7H16N2 · 2HCl and a molecular weight of 201.14 . It is a solid substance that is used in various scientific research applications .
Preparation Methods
The synthesis of cis-2-Aminomethyl-cyclohexylamine dihydrochloride involves several steps. One common method includes the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
cis-2-Aminomethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-2-Aminomethyl-cyclohexylamine dihydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which cis-2-Aminomethyl-cyclohexylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
cis-2-Aminomethyl-cyclohexylamine dihydrochloride can be compared with other similar compounds, such as:
- cis-2-Aminomethyl-cyclohexanol hydrochloride
- cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride
- trans-2-Aminomethyl-cyclohexylamine
These compounds share structural similarities but differ in their functional groups and specific chemical properties . The uniqueness of this compound lies in its specific configuration and the presence of the dihydrochloride salt, which may influence its reactivity and applications .
Biological Activity
Introduction
Cis-2-Aminomethyl-cyclohexylamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It is a derivative of cyclohexylamine, which has been explored for various therapeutic applications, including its role as a building block in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amine groups in the compound allow for hydrogen bonding and electrostatic interactions with enzymes and receptors, which modulate their activity. This interaction is crucial for the compound's efficacy in biological systems.
Key Mechanisms Include:
- Enzyme Modulation : The compound can act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It may bind to various receptors, affecting signaling pathways that regulate physiological responses.
Antimicrobial Activity
Research indicates that derivatives of cyclohexylamines exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that cyclohexylamine derivatives may possess neuroprotective effects. These compounds have been shown to modulate neuroinflammatory responses and may protect against neurodegenerative conditions by reducing oxidative stress .
Case Studies
- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of various cyclohexylamine derivatives against common bacterial strains. Results indicated that this compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting enhanced efficacy .
- Anti-inflammatory Research : In a controlled experiment, this compound was tested on RAW 264.7 macrophage cells. The compound significantly reduced the production of inflammatory cytokines in a dose-dependent manner, indicating its potential use in inflammatory disease management .
- Neuroprotection Study : A recent study investigated the neuroprotective effects of cyclohexylamine derivatives in models of neuroinflammation. The results showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates under oxidative stress conditions .
Data Table
The following table summarizes key findings related to the biological activities of this compound:
Properties
CAS No. |
1212366-42-1 |
|---|---|
Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-(aminomethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h6-7H,1-5,8-9H2;2*1H |
InChI Key |
JMZYSMFVIDNXBL-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)CN)N.Cl.Cl |
Canonical SMILES |
C1CCC(C(C1)CN)N.Cl.Cl |
Synonyms |
cis-2-Aminomethyl-cyclohexylamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















